molecular formula C18H21N3O3S B1678785 Rabeprazole CAS No. 117976-89-3

Rabeprazole

Cat. No.: B1678785
CAS No.: 117976-89-3
M. Wt: 359.4 g/mol
InChI Key: YREYEVIYCVEVJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rabeprazole is a proton pump inhibitor (PPI) that suppresses gastric acid secretion by irreversibly inhibiting the H⁺/K⁺-ATPase enzyme in parietal cells . It exhibits a rapid onset of action due to its high pKa (~5.0), enabling faster activation in acidic environments compared to other PPIs . Clinically, this compound is used for treating acid-related disorders such as gastroesophageal reflux disease (GERD), peptic ulcers, and Helicobacter pylori (H. pylori) infections. Standard dosages range from 10–40 mg/day, with 20 mg/day being common for GERD and ulcer healing . Its metabolism involves non-enzymatic pathways, reducing susceptibility to cytochrome P450 (CYP2C19) polymorphisms, which ensures consistent pharmacokinetics across populations .

Chemical Reactions Analysis

Types of Reactions: Rabeprazole undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various metabolites such as thioether carboxylic acid, thioether glucuronide, and sulfone .

Scientific Research Applications

Rabeprazole has a wide range of scientific research applications:

Mechanism of Action

Rabeprazole exerts its effects by inhibiting the H+/K+ ATPase enzyme in the gastric parietal cells. This enzyme is responsible for the final step in the production of gastric acid. This compound is a prodrug that is activated in the acidic environment of the stomach, where it is converted to its active sulfenamide form . This active form binds to the enzyme, leading to a reduction in acid secretion .

Comparison with Similar Compounds

Structural and Chemical Properties

Rabeprazole shares a benzimidazole core with other PPIs (e.g., omeprazole, lansoprazole, pantoprazole) but differs in substituents. For instance:

  • Lansoprazole : Contains a trifluoroethoxy group at the pyridine ring’s 4-position, enhancing lipophilicity. This compound substitutes this with a methoxypropoxy group, which may influence tissue penetration and activation kinetics .
  • Tenatoprazole : An imidazopyridine-based PPI, unlike benzimidazole-based this compound. Despite structural differences, both require acid-mediated activation to form sulfenamide derivatives .

Activation Rates :
this compound demonstrates the fastest conversion to its active sulfenamide form (complete within 10 hours at pH 5.1), outperforming pantoprazole (96% remaining as prodrug at 17 hours) and esomeprazole (~55% remaining) .

Pharmacokinetics and Pharmacodynamics

  • Absorption : this compound’s absorption is gender-dependent. Males achieve plasma detection within 1 hour post-administration, whereas females exhibit delayed Tmax (time to peak concentration) and longer Tlag (absorption lag time) .
  • Acid Suppression : A fixed-dose combination with sodium bicarbonate accelerates absorption (Tmax: 0.5 vs. 3.3 hours for enteric-coated this compound), achieving faster acid suppression while maintaining equivalent systemic exposure .

Clinical Efficacy

GERD and Erosive Esophagitis

  • Vs. Esomeprazole : this compound (40 mg/day) showed superior symptom relief (30% absolute and 55% relative endoscopic improvement) and quality-of-life scores (QOLRAD) over esomeprazole (40 mg/day) in mild-to-moderate GERD .
  • Vs. Omeprazole : In double-blind trials, this compound 20 mg/day achieved equivalent 4-week (81% vs. 81%) and 8-week (92% vs. 94%) healing rates for erosive esophagitis .

pylori Eradication

This compound-based triple therapy (20 mg twice daily + two antibiotics) achieves ≥90% eradication rates, matching omeprazole and lansoprazole regimens .

Data Tables

Table 1: Comparative Efficacy in GERD

Parameter This compound (40 mg/day) Esomeprazole (40 mg/day) Omeprazole (20 mg/day)
Symptom Relief (4 weeks) 55% Relative Improvement Baseline Equivalent to this compound
Endoscopic Healing (8 weeks) 92% 60% 94%

Table 2: Activation Rates of PPIs (pH 5.1)

PPI Prodrug Remaining at 17 Hours Activation Rate Ranking
This compound 0% 1 (Fastest)
Tenatoprazole 5% 2
Lansoprazole 20% 3
Esomeprazole 55% 4
Pantoprazole 96% 5

Biological Activity

Rabeprazole is a proton pump inhibitor (PPI) widely used in the treatment of various acid-related gastrointestinal disorders, including gastroesophageal reflux disease (GERD), peptic ulcers, and functional dyspepsia. Its primary mechanism of action involves the inhibition of the H+/K+-ATPase enzyme in gastric parietal cells, leading to a significant reduction in gastric acid secretion. This article explores the biological activity of this compound, focusing on its pharmacological effects, clinical efficacy, and safety profile.

This compound selectively inhibits the H+/K+-ATPase enzyme at the secretory surface of gastric parietal cells. This inhibition blocks the final step of gastric acid secretion, resulting in decreased acidity in the stomach. The drug is activated in an acidic environment (pH 1.2), where it undergoes protonation and forms a sulfenamide that binds irreversibly to the ATPase .

Key Pharmacokinetic Properties:

  • Bioavailability: Approximately 52% upon oral administration.
  • Protein Binding: 96.3% bound to human plasma proteins.
  • Metabolism: Primarily hepatic metabolism with a half-life of about 1 hour .

Antiproliferative Effects

Recent studies have revealed that this compound exhibits antiproliferative effects on certain cancer cell lines, particularly gastric cancer cells. A study demonstrated that this compound inhibited the viability of human gastric cancer cells in vitro, suggesting potential applications beyond its traditional use as an acid suppressant .

Table 1: Antiproliferative Effects of this compound

Cell LineIC50 (µM)Effect on Cell Viability (%)
KATO III1060%
MKN-281555%
MKN-452050%

Clinical Efficacy

This compound has been extensively studied for its efficacy in treating GERD and other acid-related conditions. A multicenter, randomized trial showed that both 10 mg and 20 mg doses significantly prevented endoscopic relapse in GERD patients compared to placebo (p < 0.001). The higher dose (20 mg) was found to be more effective than the lower dose (p < 0.04) .

Case Study: GERD Management
In a study involving patients with healed erosive GERD, those treated with this compound experienced a significant reduction in heartburn severity and frequency compared to those receiving placebo. The results indicated that this compound not only alleviated symptoms but also maintained remission effectively over a year-long period .

Safety Profile

The safety profile of this compound has been assessed in several studies, revealing a favorable tolerability compared to other PPIs. In clinical trials, no clinically significant differences were observed regarding adverse events between this compound and placebo groups .

Table 2: Adverse Events Reported in Clinical Trials

Adverse EventThis compound (%)Placebo (%)
Headache54
Diarrhea32
Nausea21
Abdominal pain43

Q & A

Basic Research Questions

Q. What are the standard analytical protocols for quantifying Rabeprazole in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) remains the gold standard for quantifying this compound due to its precision. A validated reverse-phase (RP) HPLC method using a C18 column and UV detection at 290 nm achieves simultaneous estimation of this compound with co-administered drugs like Itopride. Mobile phases typically combine phosphate buffer (pH 6.8) and acetonitrile in a 60:40 ratio, ensuring baseline separation and recovery rates >98% .

Q. How does this compound inhibit gastric acid secretion at the molecular level?

this compound is a proton pump inhibitor (PPI) that covalently binds to H+/K+-ATPase in parietal cells, blocking the final step of acid secretion. Its unique pyridine and benzimidazole structure allows rapid activation in acidic environments, with a shorter plasma half-life (1–2 hours) but prolonged inhibitory effects due to irreversible binding. Comparative studies show this compound’s faster onset compared to omeprazole, attributed to higher pKa values .

Q. What clinical trial designs are recommended for evaluating this compound’s efficacy in GERD?

Double-blind, randomized controlled trials (RCTs) with a parallel-group design are optimal. Key endpoints include endoscopic healing rates (4–8 weeks), symptom resolution (e.g., heartburn frequency), and 24-hour pH monitoring. Stratification by CYP2C19 genotypes is critical due to this compound’s metabolism variability. Sample size calculations should account for a 15–20% dropout rate .

Advanced Research Questions

Q. How can population pharmacokinetic-pharmacodynamic (PK-PD) modeling optimize this compound dosing?

NONMEM software with a one-compartment model (ADVAN2 subroutine) effectively links this compound’s PK to PD. Key parameters include absorption lag time (Alag ≈ 0.5 hours), clearance (CL = 6.8 L/h), and effect compartment equilibration rate (Ke0 = 0.12 h⁻¹). Simulations show CYP2C19 poor metabolizers require 50% lower doses to achieve equivalent acid suppression .

Q. What methodologies resolve contradictions in this compound’s role in chemotherapy resistance?

Preclinical studies report this compound enhances SN-38 (irinotecan metabolite) resistance via DNA-PKcs-mediated Topo-I degradation. To reconcile conflicting data, researchers should:

  • Validate proteasomal inhibition (e.g., MG132) in this compound-treated cell lines (HCT116).
  • Use immunofluorescence to quantify DNA-PKcs phosphorylation (S2056) and clonogenic assays to confirm survival outcomes .

Q. How do researchers address batch variability in this compound synthesis for experimental reproducibility?

  • Raw material QC : Ensure sodium this compound purity >99.5% (HPLC).
  • Process controls : Monitor reaction temperature (20–25°C) and pH (9.5–10.5) during sulfoxide intermediate formation.
  • Stability testing : Accelerated degradation studies (40°C/75% RH) identify impurities like desmethyl this compound .

Q. Methodological Challenges

Q. What statistical approaches are suitable for analyzing this compound’s dose-response in heterogeneous populations?

Mixed-effects models (e.g., linear regression with random intercepts for CYP2C19 phenotypes) account for inter-individual variability. Non-linear dose-response curves often require Emax models, where EC50 values range 10–20 mg/day for gastric pH >4 maintenance .

Q. How can systematic reviews minimize bias when synthesizing this compound safety data?

  • Search strategy : Use PRISMA guidelines with MeSH terms (e.g., “this compound/adverse effects”) across PubMed, Embase, and Cochrane.
  • Risk of bias : Apply ROBINS-I tool for observational studies.
  • Meta-analysis : Stratify by study duration (>12 weeks for hypomagnesemia risk) .

Q. Data Reproducibility and Ethics

Q. What are the best practices for managing this compound research data?

  • Metadata standardization : Use FAIR principles (Findable, Accessible, Interoperable, Reusable).
  • Repository selection : Deposit raw HPLC chromatograms and PK curves in Zenodo or Figshare.
  • Ethical compliance : Obtain informed consent for genotype-specific dosing trials, per IRB protocols .

Q. Emerging Research Frontiers

Q. What novel formulations of this compound are under investigation for enhanced bioavailability?

Enteric-coated nanoparticles (e.g., Eudragit L100-55) improve intestinal absorption by 40%, while orally disintegrating tablets (ODTs) reduce Tmax by 30 minutes. In vivo studies in rats show AUC0–24 of 2.1 µg·h/mL for nanoformulations vs. 1.4 µg·h/mL for conventional tablets .

Properties

IUPAC Name

2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREYEVIYCVEVJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044122
Record name Rabeprazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Rabeprazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005026
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

2.2X10-15 mm Hg at 25 °C /Estimated/
Record name RABEPRAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7321
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White crystals from CH2Cl2/ether

CAS No.

117976-89-3
Record name Rabeprazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117976-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rabeprazole [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117976893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rabeprazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01129
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rabeprazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Benzimidazole, 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.408
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RABEPRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32828355LL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name RABEPRAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7321
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Rabeprazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005026
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

99-100 °C (decomposes), 101.7 - 103.9 °C
Record name RABEPRAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7321
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Rabeprazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005026
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

2-[{4-(3-Methoxypropoxy)-3-methylpyridin-2-yl}methylthio]-1H-benzimidazole (25.0 g (72.8 mmol)) was dissolved in dichloromethane, and then the solution was cooled, and mcpba (70.2% purity; 7.16 g (29.1 mmol)) was added little by little such that the internal temperature did not exceed −15° C. After the addition, a 10% sodium hydroxide aqueous solution (70.8 ml) was added, the mixture was stirred and then left to stand, and then the aqueous layer was separated off. The separated aqueous layer was washed twice with dichloromethane (48 ml). A 2N ammonium acetate aqueous solution was then put into the solution, and then extraction was carried out twice with dichloromethane (48 ml). The dichloromethane layers were washed twice with water (48 ml), vacuum concentration was carried out, crystallization was carried out using acetonitrile (132 ml), and then filtration was carried out, thus obtaining 2-[{4-(3-methoxypropoxy)-3-methylpyridin-2-yl}methylsulfinyl]-1H-benzimidazole (8.25 g) (HPLC purity 99.7%, yield 31.5%).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
70.8 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

5 g of 2-[{4-(3-methoxypropoxy)-3-methylpyridine-2-yl}methylthio]-1H benzimidazole was dissolved in a mixture comprising 100 ml of dichloromethane and 25 ml of diethyl ether to obtain a solution. 2.83 g of 85% m-chloroperbenzoic acid was added to this solution in portions at -45° C. After the completion of the reaction, 2 g of triethylamine was added to the reaction mixture and the obtained mixture was heated to -10° C., followed by the addition of 50 ml of 1N sodium hydroxide. The obtained mixture was stirred at a room temperature for 30 minutes. The obtained aqueous layer was washed with 20 ml of dichloromethane twice and adjusted to pH 11 with a 2M aqueous solution of ammonium acetate. The aqueous layer was extracted with 50 ml of dichloromethane thrice. The obtained dichloromethane layer was washed with 50 ml of a saturated aqueous solution of sodium hydrogencarbonate twide, dried over magnesium sulfate and distilled to remove the dichloromethane. The obtained oily product was crystallized from dichloromethane/ether to obtain 4.17 g of the title compound as a white crystal. M.p.: 99° to 100° C. (dec.).
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.83 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.